2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride
Description
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride is a substituted ethylamine derivative characterized by two aromatic rings: a fluorophenyl group at the 4-position and a phenyl group attached to the ethylamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications. For instance, compounds like 2-(3,5-bis(trifluoromethyl)phenyl)-2-phenylethylamine hydrochloride (CAS 1189486-71-2) share similar structural motifs but feature additional trifluoromethyl substitutions, which significantly alter their electronic and steric profiles .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWRYOJMBHXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590015 | |
| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79314-49-1 | |
| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-phenylethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Neuropharmacology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying related substances.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(4-fluorophenyl)-2-phenylethylamine hydrochloride with structurally related compounds:
Physicochemical Properties
- Polarity and Solubility : The fluorophenyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine HCl ), which exhibit higher water solubility due to polar -OH groups .
- Melting Points: Fluorinated compounds generally exhibit higher melting points than non-halogenated analogs. For example, 2-(4-fluorophenyl)propan-2-amine HCl (CAS 1216563-60-8) has a reported melting point of 210–215°C, while non-fluorinated phenylethylamine derivatives melt below 200°C .
Pharmacological and Toxicological Profiles
- Toxicity : Thiophene fentanyl HCl () highlights the importance of substituent effects; trifluoromethyl or thiophene groups may introduce unanticipated toxicities, whereas fluorophenyl groups are generally well-tolerated in pharmaceuticals .
Key Research Findings
Structural Flexibility : The perpendicular orientation of one fluorophenyl group in isostructural thiazole derivatives () implies conformational flexibility in the target compound, which may influence receptor binding .
Synthetic Scalability : High-yield synthesis methods for related fluorophenyl compounds (e.g., 80–90% yields in ) support feasible large-scale production of the target compound .
Safety Considerations : Unlike Thiophene fentanyl HCl , the absence of sulfur or bulky substituents in the target compound suggests a more favorable toxicological profile .
Biological Activity
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride, commonly referred to as 4-Fluoro-β-phenethylamine (FPEA), is a compound of interest in medicinal chemistry due to its structural similarity to various psychoactive substances. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenethylamine backbone with a fluorine atom substituted at the para position of one of the phenyl rings. This modification can significantly influence its biological properties.
Pharmacological Effects
-
Monoamine Receptor Interactions :
- FPEA has been shown to interact with various monoamine receptors, particularly the trace amine-associated receptor 1 (TAAR1). Its activity at TAAR1 has been linked to potential antidepressant effects, as well as modulation of dopaminergic and serotonergic systems .
- Studies indicate that FPEA can act as an agonist or antagonist depending on the receptor subtype and concentration, suggesting a complex pharmacological profile .
- CNS Activity :
-
Antimicrobial Properties :
- Preliminary studies have indicated potential antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest that FPEA could inhibit the growth of both Gram-positive and Gram-negative bacteria, although further research is needed to clarify its efficacy and mechanism .
The mechanisms through which FPEA exerts its biological effects are multifaceted:
- Receptor Binding : FPEA binds to TAAR1, leading to downstream signaling cascades that affect neurotransmitter release and neuronal excitability .
- Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, thereby influencing levels of serotonin, norepinephrine, and dopamine within the synaptic cleft .
- Cellular Effects : FPEA's binding affinity for various receptors indicates potential modulation of intracellular pathways related to cell signaling and neuroplasticity .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Potential
A study investigated the effects of FPEA on depressive-like behaviors in rodent models. Results indicated that administration of FPEA resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect potentially mediated by increased dopaminergic activity .
Case Study: Antimicrobial Efficacy
In vitro assays were conducted to evaluate the antimicrobial properties of FPEA against various bacterial strains. The results showed promising antibacterial activity, with MIC values ranging from 5 µM to 20 µM against tested strains such as Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride with high purity?
- Methodological Answer : A common approach involves coupling aromatic aldehydes with ethyl cyanoacetate or similar intermediates under basic conditions (e.g., NaOH in methanol at 70°C) . To improve yield, optimize solvent polarity (e.g., ethanol vs. methanol) and reaction time (monitored via TLC). Purification via recrystallization (using 95% ethanol) or column chromatography (silica gel, gradient elution) is critical to remove unreacted starting materials or byproducts like 4-aryl-5-cyano-1,6-dihydro-2-thiouracils .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of fluorophenyl protons (δ ~7.2–7.4 ppm) and ethylamine protons (δ ~2.8–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 419.88 g/mol for related analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, especially if chiral centers are present .
Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?
- Methodological Answer : Impurities may include unreacted 4-fluorophenyl precursors or dimerization byproducts. Use HPLC with a C18 column (acetonitrile/water mobile phase) for quantification. Adjust pH during purification (e.g., acidification to precipitate the hydrochloride salt) to enhance purity .
Advanced Research Questions
Q. How to address discrepancies in reported receptor binding affinities (e.g., 5-HT2A antagonism) for this compound across studies?
- Methodological Answer : Contradictions in IC50 values may arise from assay conditions (e.g., cell lines, radioligand concentrations). Standardize protocols:
- Use HEK293 cells stably expressing human 5-HT2A receptors.
- Validate compound purity (>98% via HPLC) to exclude batch variability .
- Compare results with reference antagonists (e.g., ketanserin) under identical conditions .
Q. What strategies can be employed to design in vivo experiments evaluating the neuropharmacological effects of this compound?
- Methodological Answer :
- Dosage : Start with 1–10 mg/kg (based on Pruvanserin analogs) and adjust based on pharmacokinetic profiling (plasma half-life, brain permeability) .
- Animal Models : Use rodent models of depression (e.g., forced swim test) or schizophrenia (e.g., prepulse inhibition). Include control groups receiving selective serotonin reuptake inhibitors (SSRIs) for comparative analysis .
- Biomarker Analysis : Measure extracellular serotonin/dopamine levels via microdialysis post-administration .
Q. How to investigate the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
